N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941884-20-4
VCID: VC4195209
InChI: InChI=1S/C21H18FN5O2/c1-14-18-12-24-27(17-5-3-2-4-6-17)20(18)21(29)26(25-14)13-19(28)23-11-15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,28)
SMILES: CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C21H18FN5O2
Molecular Weight: 391.406

N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide

CAS No.: 941884-20-4

Cat. No.: VC4195209

Molecular Formula: C21H18FN5O2

Molecular Weight: 391.406

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide - 941884-20-4

Specification

CAS No. 941884-20-4
Molecular Formula C21H18FN5O2
Molecular Weight 391.406
IUPAC Name N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Standard InChI InChI=1S/C21H18FN5O2/c1-14-18-12-24-27(17-5-3-2-4-6-17)20(18)21(29)26(25-14)13-19(28)23-11-15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,28)
Standard InChI Key UTYCBDYEIAQZMY-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F

Introduction

Potential Applications

Compounds with the pyrazolo[3,4-d]pyridazin core have been explored for their biological activities, including potential roles as therapeutic agents. For instance, similar compounds have been tested as dipeptidyl peptidase-4 (DPP4) inhibitors, which are used in the treatment of diabetes mellitus .

Research Findings

While specific research findings on N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide are not available, compounds with similar structures have shown promise in various therapeutic areas. The pyrazolo[3,4-d]pyridazine scaffold is known for its broad-spectrum biological activity, including anti-diabetic and anti-epileptic properties .

Synthesis and Chemical Reactions

The synthesis of pyrazolo[3,4-d]pyridazine derivatives often involves multi-step reactions, including condensation and cyclization processes. These methods can be optimized to produce a variety of substituted compounds with different functional groups .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamideC20H16FN5O2377.4941972-63-0
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamideNot specifiedNot specifiedNot specified

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